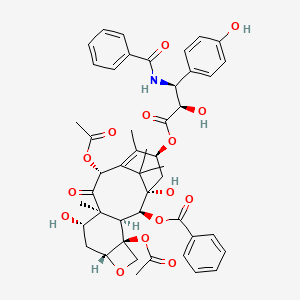
(2Z)-2-acenaphthen-1-ylideneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-acenaphthen-1-ylideneacetonitrile is an organic compound characterized by its unique structure, which includes an acenaphthene moiety linked to an acetonitrile group via a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acenaphthen-1-ylideneacetonitrile typically involves the reaction of acenaphthene with acetonitrile under specific conditions. One common method is the Knoevenagel condensation, where acenaphthene is reacted with acetonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-acenaphthen-1-ylideneacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the acenaphthene moiety.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted acenaphthene derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-acenaphthen-1-ylideneacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-acenaphthen-1-ylideneacetonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-acenaphthen-1-ylideneacetonitrile: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
Acenaphthene derivatives: Compounds with similar acenaphthene moieties but different functional groups.
Uniqueness
(2Z)-2-acenaphthen-1-ylideneacetonitrile is unique due to its specific Z-configuration, which can influence its reactivity and interaction with other molecules. This configuration can result in different physical and chemical properties compared to its E-isomer and other acenaphthene derivatives.
Properties
Molecular Formula |
C14H9N |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(2Z)-2-(2H-acenaphthylen-1-ylidene)acetonitrile |
InChI |
InChI=1S/C14H9N/c15-8-7-11-9-12-5-1-3-10-4-2-6-13(11)14(10)12/h1-7H,9H2/b11-7- |
InChI Key |
YSNRIYUEEVYGNV-XFFZJAGNSA-N |
Isomeric SMILES |
C\1C2=CC=CC3=C2C(=CC=C3)/C1=C\C#N |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)C1=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


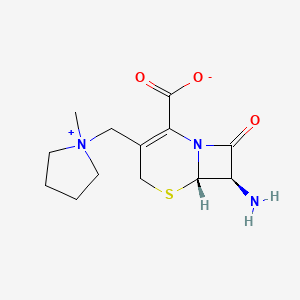
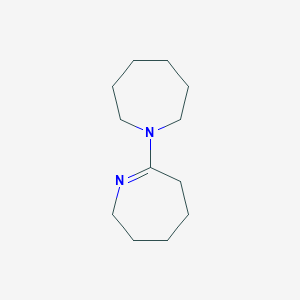


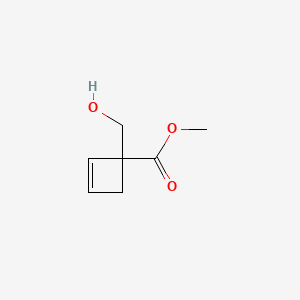
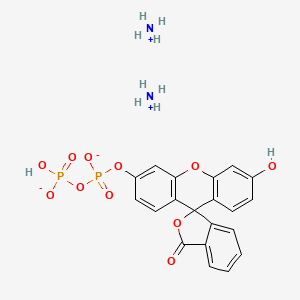
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)
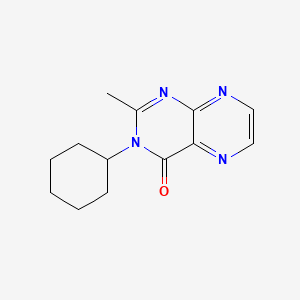
![Acetamide,2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-[2-(2-nitrophenyl)diazenyl]-](/img/structure/B13819210.png)
![4-[[Amino(methylsulfanyl)methylidene]amino]benzoic acid](/img/structure/B13819215.png)

![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)
